molecular formula C13H16N2O2 B8714213 N-Acetyl-3-(3,3-dimethylacryloylamino)-aniline

N-Acetyl-3-(3,3-dimethylacryloylamino)-aniline

Cat. No. B8714213
M. Wt: 232.28 g/mol
InChI Key: ZUURLOVUZQVTME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04985448

Procedure details

23.2 g. (0.1 mole) N-acetyl-3-(3,3-dimethylacryloylamino)-aniline, 92.8 g. aluminium chloride and 60 g. sodium chloride are well mixed up and heated to 100° C. for 2 hours. Thereafter, the reaction mixture is mixed with ice, briefly stirred and the crystallisate filtered off with suction. Yield 21.4 g. (92% of theory); m.p. 273°-278° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([NH:11][C:12](=[O:17])[CH:13]=[C:14]([CH3:16])[CH3:15])[CH:6]=1)(=[O:3])[CH3:2].[Cl-].[Al+3].[Cl-].[Cl-].[Cl-].[Na+]>>[C:1]([NH:4][C:5]1[CH:6]=[C:7]2[C:8]([C:14]([CH3:16])([CH3:15])[CH2:13][C:12](=[O:17])[NH:11]2)=[CH:9][CH:10]=1)(=[O:3])[CH3:2] |f:1.2.3.4,5.6|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(C)(=O)NC1=CC(=CC=C1)NC(C=C(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
briefly stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Thereafter, the reaction mixture is mixed with ice
FILTRATION
Type
FILTRATION
Details
the crystallisate filtered off with suction

Outcomes

Product
Name
Type
Smiles
C(C)(=O)NC1=CC=C2C(CC(NC2=C1)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.